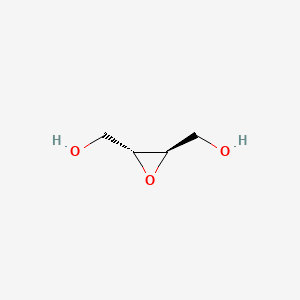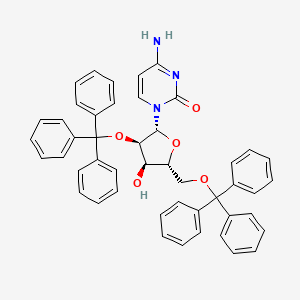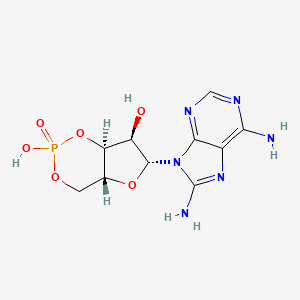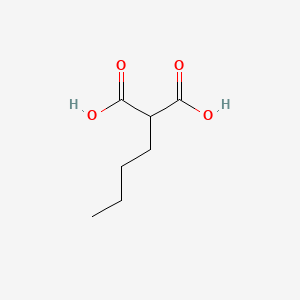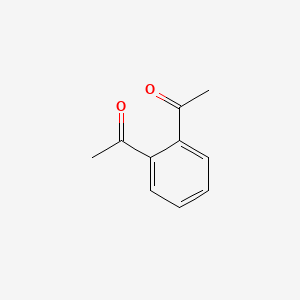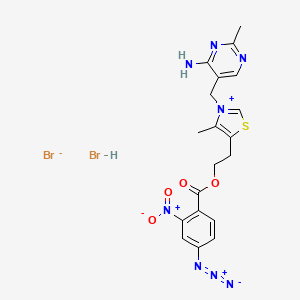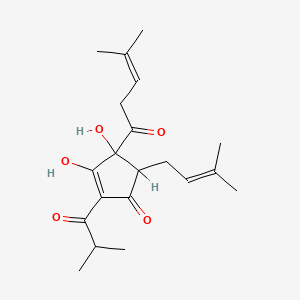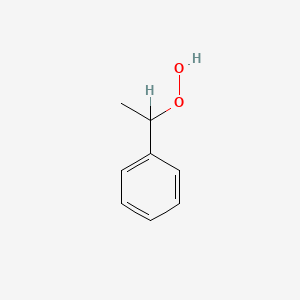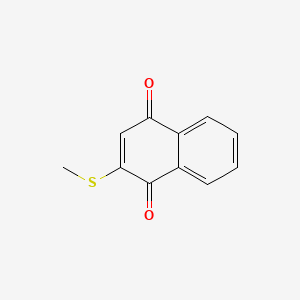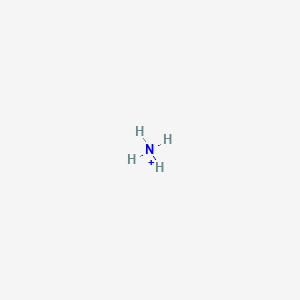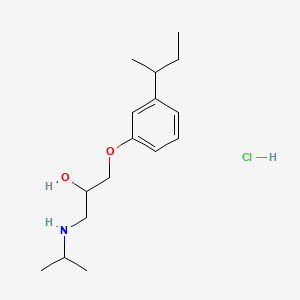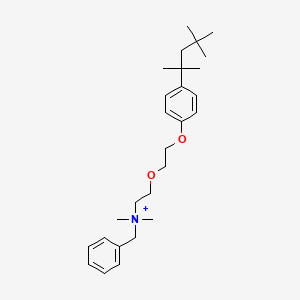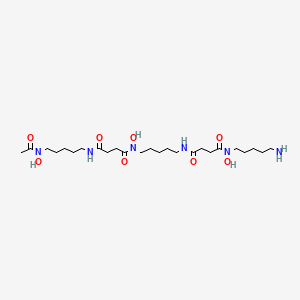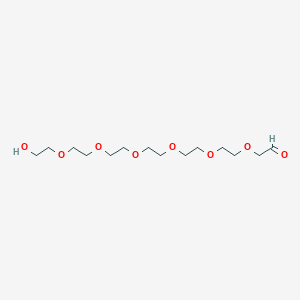
O-Acetaldehydyl-hexaethylene glycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formylmethyl hexaethylene glycol is a hydroxypolyether aldehyde comprising hexaethylene glycol having one of the terminal hydroxy groups substituted by formylmethoxy. It derives from a hexaethylene glycol.
Applications De Recherche Scientifique
1. Dynamic Combinatorial Libraries
O-Acetaldehydyl-hexaethylene glycol is used in dynamic combinatorial libraries (DCLs), a method involving simple acetalation chemistry. For instance, the reaction between triethylene glycol and 4-nitrobenzaldehyde can produce a DCL of over 15 cyclic and acyclic species, which are then separated and characterized (Berkovich-Berger & Lemcoff, 2008).
2. Photolabile Protective Group for Aldehydes and Ketones
The compound serves as a photoremovable protective group for aldehydes and ketones. This application is significant in chemical synthesis, where the preparation of o-nitrophenylethylene glycol and its use in protecting carbonyl compounds is an essential step (Gravel, Hébert, & Thoraval, 1983).
3. Preparation of Discrete Oligoethers
It is used in the preparation of discrete oligoethers, such as pentabutylene glycol and hexapropylene glycol. The methodologies involve oxidation, acetal formation, and reductive ring opening, which are crucial for synthesizing specific oligoethers (Knuf, Jiang, & Gin, 2003).
4. Recovery from Aqueous Solution via Reactive Distillation
This chemical plays a role in recovering propylene glycol (PG) and ethylene glycol (EG) from aqueous solutions. The process involves reacting with acetaldehyde to form acetals, which are then separated through reactive distillation, demonstrating its utility in industrial chemical processes (Dhale, Myrant, Chopade, Jackson, & Miller, 2004).
5. Stabilization of Aldehydes as Propylene Glycol Acetals
It aids in stabilizing aldehydes as propylene glycol acetals, as demonstrated by the preparation and comparison of different acetals under mild acidic conditions. This highlights its role in chemical stability and aldehyde preservation (Sharma, Nagarajan, & Gurudutt, 1998).
6. Kinetic Analysis in Synthesis
The compound is involved in kinetic analysis, particularly in the synthesis of derivatives like poly(ethylene glycol) propionaldehyde. Its role in the Williamson reaction, used for synthesizing polymer derivatives, is a critical aspect of polymer chemistry (Zhao, Zhai, Ma, & Su, 2009).
7. Photocatalytic Degradation Studies
Its degradation under UV irradiation in the presence of catalysts like TiO2, with hexaethylene glycol as a model compound, is significant in environmental chemistry. This study helps understand the degradation mechanisms of similar compounds (Ngobissi, Soufi, Vanoye, & Richard, 2017).
8. DNA Nanostructure Stability
O-Acetaldehydyl-hexaethylene glycol modifications increase nuclease resistance in DNA structures, proving crucial in biological applications, especially in constructing DNA cages and nanostructures (Conway, McLaughlin, Castor, & Sleiman, 2013).
Propriétés
Nom du produit |
O-Acetaldehydyl-hexaethylene glycol |
|---|---|
Formule moléculaire |
C14H28O8 |
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C14H28O8/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1,16H,2-14H2 |
Clé InChI |
CTLLATPOKUEFSQ-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCC=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



